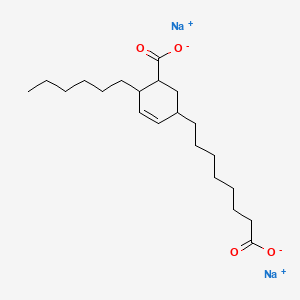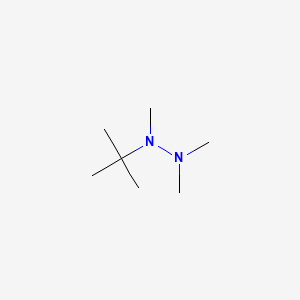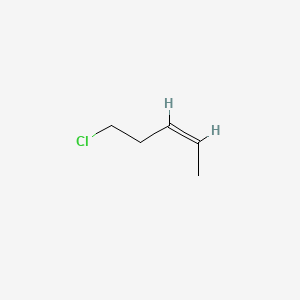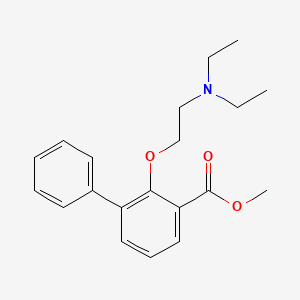![molecular formula C9H10ClNO B13768041 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile CAS No. 89937-15-5](/img/structure/B13768041.png)
7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-8-oxobicyclo[420]octane-7-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a chlorine atom, a ketone group, and a nitrile group
Méthodes De Préparation
The synthesis of 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include cyclohexanone derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the bicyclic structure. This is usually achieved through a series of reactions, including nucleophilic substitution and elimination.
Nitrile Formation: The nitrile group is introduced through a reaction with cyanide sources, such as sodium cyanide or potassium cyanide, under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Applications De Recherche Scientifique
7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile include other bicyclic ketones and nitriles, such as:
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom in the bicyclic ring.
Bicyclo[2.2.1]heptan-2-one: Another bicyclic ketone, but with a different ring structure and no nitrile group.
The uniqueness of 7-Chloro-8-oxobicyclo[42
Propriétés
Numéro CAS |
89937-15-5 |
|---|---|
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile |
InChI |
InChI=1S/C9H10ClNO/c10-9(5-11)7-4-2-1-3-6(7)8(9)12/h6-7H,1-4H2 |
Clé InChI |
BGGSEUYQVPUNOA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)C2(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)




![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)


![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)

